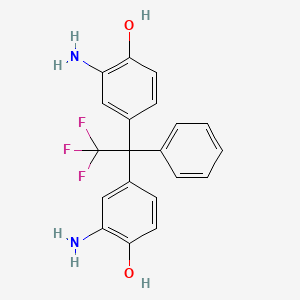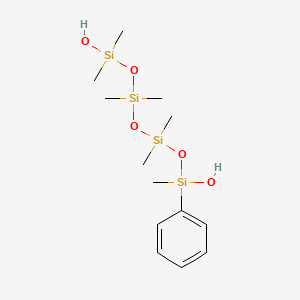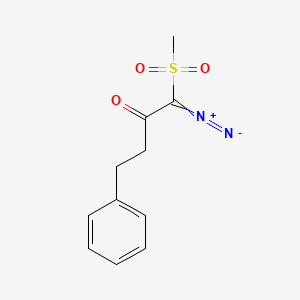
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane is an aromatic diamine compound known for its unique chemical structure and properties. This compound is characterized by the presence of amino and hydroxy groups on the phenyl rings, as well as a trifluoromethyl group attached to the central carbon atom. It is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane typically involves the reaction of 3-amino-4-hydroxybenzaldehyde with trifluoroacetophenone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction is monitored to ensure optimal yield and purity. After the reaction is complete, the product is isolated and purified using industrial-scale separation techniques such as distillation or filtration.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyimides and polybenzoxazoles, which are important materials in the production of high-performance polymers.
Biology: Investigated for its potential use in biosensors and bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, including cancer.
Industry: Utilized in the production of advanced materials such as membranes and coatings with high thermal and chemical stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
- 2,2-Bis(3-amino-4-hydroxyphenyl)pentafluoropropane
Uniqueness
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications.
Propiedades
| 144080-76-2 | |
Fórmula molecular |
C20H17F3N2O2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-amino-4-[1-(3-amino-4-hydroxyphenyl)-2,2,2-trifluoro-1-phenylethyl]phenol |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)19(12-4-2-1-3-5-12,13-6-8-17(26)15(24)10-13)14-7-9-18(27)16(25)11-14/h1-11,26-27H,24-25H2 |
Clave InChI |
KGRCUVXWCDKABN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)O)N)(C3=CC(=C(C=C3)O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-3-iodo-](/img/structure/B14264123.png)


![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
